2-(3-Fluoro-2-nitrophenyl)acetic acid
Overview
Description
“2-(3-Fluoro-2-nitrophenyl)acetic acid” is an organic compound with the chemical formula C8H6FNO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can start from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
Molecular Structure Analysis
The molecular weight of “2-(3-Fluoro-2-nitrophenyl)acetic acid” is 199.14 g/mol . The IUPAC Standard InChI is InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) .
Chemical Reactions Analysis
The compound with a nitro group at the meta-position showed low inhibitory effects on H37Rv bacterial strain with an MIC value of 64 μg/mL .
Physical And Chemical Properties Analysis
“2-(3-Fluoro-2-nitrophenyl)acetic acid” is a solid at room temperature . Its density is approximately 1.5±0.1 g/cm3 . The boiling point is 352.3±27.0 °C at 760 mmHg .
Scientific Research Applications
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is an organic compound used in organic synthesis .
- It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
- It is an important reagent for many organic reactions, especially for the formation of heterocycles .
- In organic synthesis, “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used as a protecting group for primary alcohols .
- The alcohol is esterified with “2-(3-Fluoro-2-nitrophenyl)acetic acid”, proceeding through the acid chloride or acid anhydride .
- The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is a precursor for many heterocycles .
- Complete reduction of “2-(3-Fluoro-2-nitrophenyl)acetic acid” yields anilines, which quickly cyclize to form lactams .
- Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Both of these processes are useful in the synthesis of many biologically active molecules .
Organic Synthesis
Protecting Group for Primary Alcohols
Precursor for Heterocycles
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” has been used as an herbicide .
- As an herbicide, it is used to control unwanted vegetation, particularly in agricultural settings .
- The exact mechanism of action and the specific plants it targets are not mentioned in the available resources .
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is a precursor of quindoline .
- Although quindoline itself does not have many practical applications, its derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
Herbicide
Enzyme Inhibitors and Anticancer Agents
Pharmaceutical Research
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is used in the synthesis of various chemical compounds .
- It can be used as a raw material in the synthesis of important medical intermediates .
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used in the photo-immobilization of biomolecules .
- It can be activated by sunlight, making it a potential eco-friendly and clean energy source for photoactivation of a polymer surface as well as photo-immobilization of biomolecules .
Chemical Synthesis
Photo-Immobilization of Biomolecules
Matrix Attachment
Safety And Hazards
properties
IUPAC Name |
2-(3-fluoro-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHUGDDYSPNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647602 | |
Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-2-nitrophenyl)acetic acid | |
CAS RN |
872141-25-8 | |
Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-fluoro-2-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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